molecular formula C42H76NO33PS B1249860 [alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol

[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol

Cat. No.: B1249860
M. Wt: 1186.1 g/mol
InChI Key: JZSBCBXGQNBGCY-HOSUYHKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having an alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a pentasaccharide derivative and a myo-inositol monophosphate derivative. It derives from a myo-inositol.

Scientific Research Applications

Malarial Pathogenesis and GPI Anchors

Plasmodium falciparum, the parasite causing malaria tropica, utilizes glycosylphosphatidylinositols (GPIs) during its asexual, intraerythrocytic stages. These GPIs, including structures similar to α-D-Man-[...]-myo-inositol, are considered candidates for GPI-anchor precursors to malarial membrane proteins. These compounds might play a role in the pathogenicity of malaria (Gerold, Dieckmann-Schuppert, & Schwarz, 1994).

Enzymatic Activity and Substrate Specificity

Research on myo-inositol-1-P synthase reveals its substrate specificity, which includes molecules like α-D-Man-[...]-myo-inositol. This enzyme shows a preference for certain anomer structures and is involved in the synthesis of myo-inositol phosphates, which are significant in cellular processes (Wong & Sherman, 1985).

Glycosylation Studies in Biochemistry

In the field of biochemistry, research has been conducted on the synthesis of novel heterobranched β-cyclodextrins from α-D-mannosylmaltotriose and β-cyclodextrin. These studies involve structures related to α-D-Man-[...]-myo-inositol, providing insights into glycosylation processes and their potential applications (Kitahata et al., 2000).

Leishmania Parasite Studies

Leishmania adleri, a parasite found in lizards, exhibits glycoinositolphospholipids (GIPLs) with structures similar to α-D-Man-[...]-myo-inositol. These compounds are analogous to GIPLs in mammalian Leishmania, indicating a close phylogenetic relationship and providing insights into the biochemistry of these parasites (Previato et al., 1997).

Leishmania Major Glycosylation Processes

The study of early steps in glycosylphosphatidylinositol biosynthesis in Leishmania major involves compounds like α-D-Man-[...]-myo-inositol. This research provides valuable information on the enzymatic processes involved in the biosynthesis of these structures, relevant for understanding parasite biology (Smith et al., 1997).

Acetylcholinesterase Studies in Torpedo Californica

Research on the glycosylphosphatidylinositol (GPI) membrane anchor from Torpedo californica electric organ acetylcholinesterase reveals the presence of glucose in the GPI anchor structure, a novel feature. This study, involving structures similar to α-D-Man-[...]-myo-inositol, enhances the understanding of GPI anchors in biological membranes (Mehlert et al., 1994).

Glycan Processing Enzymes

Endo-beta-N-acetylglucosaminidase D's substrate specificity was studied, involving oligosaccharides with structures akin to α-D-Man-[...]-myo-inositol. This research is crucial in understanding the enzymatic processes involved in glycan processing, relevant in various biological systems (Mizuochi, Amano, & Kobata, 1984).

Glycoprotein Synthesis in Leishmania and Mammals

Research on glycoprotein synthesis in Leishmania and mammalian cells includes the study of glycophosphatidylinositols with structures similar to α-D-Man-[...]-myo-inositol. These studies contribute to the understanding of glycoprotein biosynthesis and its implications in disease and cellular functions (Puoti & Conzelmann, 1993).

Properties

Molecular Formula

C42H76NO33PS

Molecular Weight

1186.1 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-5-[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate

InChI

InChI=1S/C42H76NO33PS/c43-17-22(52)33(15(10-47)70-38(17)73-34-29(59)25(55)26(56)30(60)35(34)76-77(63,64)66-5-3-1-2-4-6-78)72-40-32(62)24(54)21(51)16(71-40)11-65-41-36(27(57)19(49)13(8-45)68-41)75-42-37(28(58)20(50)14(9-46)69-42)74-39-31(61)23(53)18(48)12(7-44)67-39/h12-42,44-62,78H,1-11,43H2,(H,63,64)/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-/m1/s1

InChI Key

JZSBCBXGQNBGCY-HOSUYHKVSA-N

Isomeric SMILES

C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)N)O)O)O)O

Canonical SMILES

C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)N)O)O)O)O

Origin of Product

United States

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